N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide-based small molecule characterized by a pyridine moiety substituted with a cyclopropyl group and a benzenesulfonamide scaffold bearing a 2,5-dioxopyrrolidin-1-yl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which are frequently explored for enzyme inhibition (e.g., carbonic anhydrases, kinases) or receptor modulation . Its synthesis typically involves coupling a pyridine derivative with a functionalized benzenesulfonamide precursor, often employing reagents like benzenesulfonic chloride and catalysts such as DMAP (4-dimethylaminopyridine) in pyridine solvent systems .
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18-9-10-19(24)22(18)15-4-6-16(7-5-15)27(25,26)21-12-13-1-8-17(20-11-13)14-2-3-14/h1,4-8,11,14,21H,2-3,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJNBSDHGKMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into distinct functional groups that contribute to its biological properties:
- Cyclopropylpyridine moiety : This group may enhance the compound's interaction with various receptors.
- Dioxopyrrolidine : Known for its role in modulating biological activity through interactions with enzymes and receptors.
- Benzenesulfonamide : This moiety is often associated with antibacterial and anticancer activities.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
-
Antitumor Activity :
- Compounds with similar structures have shown significant antitumor effects in vitro. For instance, derivatives containing benzenesulfonamide have been tested against various cancer cell lines, demonstrating cytotoxicity and inhibition of cell proliferation .
- A study reported that certain sulfonamide derivatives exhibited IC50 values in the micromolar range against lung cancer cell lines, indicating potential for further development as anticancer agents .
-
Antimicrobial Properties :
- The benzenesulfonamide group is known for its antimicrobial activity. In vitro tests have shown that compounds with this functional group can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Specific derivatives have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, displaying promising results .
- Enzyme Inhibition :
Case Studies
Several studies provide insights into the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of a series of benzenesulfonamide derivatives, including those structurally similar to this compound. The results indicated:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast).
- Results : The compound demonstrated significant cytotoxicity with an IC50 of approximately 10 µM against A549 cells in 2D culture systems, while exhibiting lower toxicity towards MRC-5 cells .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of sulfonamide derivatives:
- Testing Method : Broth microdilution method was employed to assess minimum inhibitory concentrations (MIC).
- Findings : Compounds showed effective inhibition against E. coli with MIC values ranging from 8 to 32 µg/mL, indicating strong antibacterial potential .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially disrupting replication or transcription processes crucial for cancer cell survival .
- Enzyme Targeting : The dioxopyrrolidine moiety may interact with specific enzymes involved in metabolic pathways critical for tumor growth or bacterial survival .
Scientific Research Applications
Research has indicated that compounds similar to N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that sulfonamides can inhibit bacterial growth by targeting specific enzymes necessary for bacterial survival. For instance, related compounds have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes like carbonic anhydrase or dihydropteroate synthase, which are vital in various metabolic pathways .
Therapeutic Potential
The therapeutic potential of this compound lies primarily in its application in treating:
- Infectious Diseases : Due to its antimicrobial properties, it could be developed into a treatment for bacterial infections.
- Cancer Therapy : Some sulfonamides have shown promise in oncology by inhibiting tumor growth through various mechanisms .
- Neurological Disorders : Preliminary studies suggest potential applications in neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Studies
Several studies have demonstrated the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy Study : A study published in Molecules evaluated the antimicrobial properties of new benzenesulfonamide derivatives against multiple bacterial strains, showing significant inhibition at low concentrations .
- Cancer Cell Line Testing : Research involving sulfonamide derivatives indicated selective cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development targeting malignancies .
- Neuroprotective Effects : Investigations into sulfonamides' effects on neuronal cells revealed potential neuroprotective properties that could be harnessed for treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its cyclopropylpyridinylmethyl and dioxopyrrolidinyl groups. Comparisons with analogues from literature reveal:
Key Observations :
- The cyclopropyl group in the target compound and Example 57 may enhance metabolic stability compared to bulkier substituents (e.g., fluorophenyl in Example 56) .
- simpler sulfonamides like IIIa .
Pharmacological and Physicochemical Properties
- Solubility: The dioxopyrrolidinyl group in the target compound may confer better aqueous solubility than IIIa (which has hydrophobic styrylquinoline and methoxy groups) .
- Potency : Fluorinated analogues (e.g., Example 56) often exhibit higher potency due to enhanced electronegativity and binding affinity, but at the cost of solubility .
Research Findings and Implications
- Kinase Inhibition: Compounds with pyrazolopyrimidine cores (Examples 56–57) show nanomolar activity against kinases like EGFR or VEGFR, suggesting the target compound’s pyridine and sulfonamide groups may align with similar mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving sulfonylation of the pyridine derivative. A procedure analogous to sulfonamide synthesis (e.g., coupling 6-cyclopropylpyridin-3-ylmethylamine with activated benzenesulfonyl chloride derivatives) is recommended. Key steps include:
- Reagent Selection : Use pyridine as a base and DMAP as a catalyst for efficient coupling .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) ensures purity, followed by recrystallization .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1:1 molar ratio of sulfonyl chloride to amine) to minimize byproducts .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity.
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks and rule out degradation products.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Theoretical Framework : Link to enzyme inhibition or receptor antagonism hypotheses (e.g., sulfonamide motifs as protease inhibitors) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities, focusing on the sulfonamide and dioxopyrrolidin groups as key pharmacophores.
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Compare assays (e.g., in vitro vs. cell-based) to identify confounding variables (e.g., membrane permeability differences) .
- Dose-Response Curves : Replicate studies with standardized concentrations (IC₅₀ determination) and controls (e.g., positive/negative inhibitors) .
- Meta-Analysis : Systematically review literature to isolate variables (e.g., cell lines, incubation times) causing divergent results .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation Design : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance aqueous solubility.
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyls) while monitoring SAR to retain activity .
- In Silico Prediction : Tools like SwissADME to estimate logP and bioavailability pre-synthesis .
Interdisciplinary and Contradiction Analysis
Q. How can traditional synthetic methods be integrated with advanced separation technologies for scalable production?
- Methodological Answer :
- Hybrid Workflow : Combine batch synthesis (traditional) with membrane-based purification (e.g., nanofiltration to remove low-MW impurities) .
- Process Simulation : Use Aspen Plus to model solvent recovery and energy efficiency, reducing waste .
Q. What epistemological frameworks guide hypothesis generation for this compound’s mechanism of action?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
